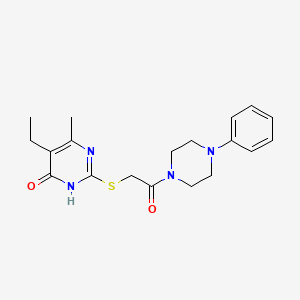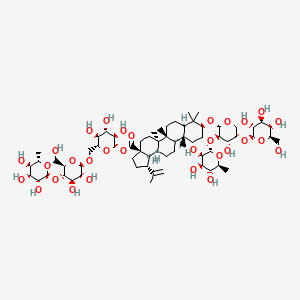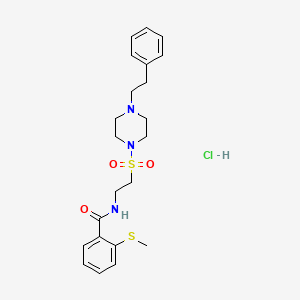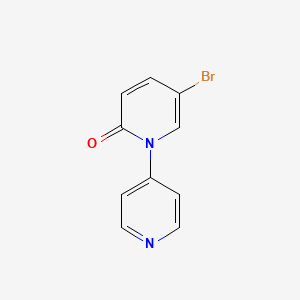
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as PSB-1115, is a novel small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PSB-1115 has been shown to exhibit promising results in various scientific research studies, making it a potential candidate for drug development.
科学的研究の応用
Inhibitory Potency and Selectivity
Research on derivatives related to 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has demonstrated significant inhibitory potency and selectivity in enzyme inhibition. For instance, derivatives have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showcasing remarkable potency and selectivity. The addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high PNMT inhibitory potency, selectivity, and the ability to penetrate the blood-brain barrier due to their calculated log P values (Grunewald, Romero, & Criscione, 2005).
Anticonvulsant Activity
Another line of research focused on the synthesis and evaluation of derivatives for anticonvulsant activity. A study involving the synthesis of derivatives and their screening for anticonvulsant activity by maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models highlighted the effectiveness of certain compounds. Molecular docking studies justified the pharmacological results, identifying compounds with significant effectiveness in convulsion protection, suggesting the potential of these derivatives in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Asymmetric Synthesis
The asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, represents a novel approach in the field of organic synthesis. This method has been developed as a key step in creating enantiomerically pure compounds, showcasing the versatility of related derivatives in asymmetric synthesis applications (Wünsch & Nerdinger, 1999).
Radical Cyclizations
Research into the radical cyclizations of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines reveals the potential of these compounds in synthesizing fused and spirocyclic imines. This process involves an initial radical cyclization producing an α-sulfonamidoyl radical, which undergoes elimination to form the imine, highlighting the method's efficiency in creating complex molecular structures under mild conditions (Zhang, Hay, Geib, & Curran, 2013).
Histone Deacetylase Inhibition
The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors represents a significant advancement in the search for novel cancer therapeutics. These compounds, particularly potent in inhibiting HDAC and exhibiting cytotoxicity to PC-3 cells, underscore the potential of this compound derivatives in the development of new cancer treatments (Liu et al., 2015).
特性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLZYUHFUVCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)
![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2565788.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2565789.png)



![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)




![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)
